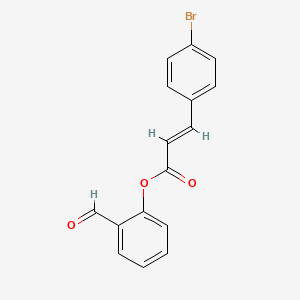![molecular formula C26H24N8O3 B11112228 N-(4-methoxyphenyl)-6-{(2Z)-2-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]hydrazinyl}-N'-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B11112228.png)
N-(4-methoxyphenyl)-6-{(2Z)-2-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]hydrazinyl}-N'-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-2-METHYL-3-PHENYL-2-PROPENAL 1-[4-(4-METHOXYANILINO)-6-(4-NITROANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE is a complex organic compound with a unique structure that combines an aldehyde, a hydrazone, and a triazine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-METHYL-3-PHENYL-2-PROPENAL 1-[4-(4-METHOXYANILINO)-6-(4-NITROANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE typically involves a multi-step process The initial step often includes the preparation of (E)-2-METHYL-3-PHENYL-2-PROPENAL through an aldol condensation reaction This is followed by the formation of the hydrazone derivative through the reaction with hydrazine
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.
化学反応の分析
Types of Reactions
(E)-2-METHYL-3-PHENYL-2-PROPENAL 1-[4-(4-METHOXYANILINO)-6-(4-NITROANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The hydrazone moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of (E)-2-METHYL-3-PHENYL-2-PROPENOIC ACID.
Reduction: Formation of (E)-2-METHYL-3-PHENYL-2-PROPENAL 1-[4-(4-METHOXYANILINO)-6-(4-AMINOANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE.
Substitution: Various substituted hydrazone derivatives depending on the nucleophile used.
科学的研究の応用
(E)-2-METHYL-3-PHENYL-2-PROPENAL 1-[4-(4-METHOXYANILINO)-6-(4-NITROANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of advanced materials with specific properties, such as dyes or polymers.
作用機序
この化合物がその効果を発揮する正確なメカニズムは、活発な研究分野です。関与する分子標的とシグナル伝達経路は、さらなる調査が必要です。
6. 類似の化合物との比較
現時点で類似の化合物に関する具体的な情報は得られていませんが、関連するジテルペノイドアルカロイドを調べると、その独自性が明らかになる可能性があります。
科学の進歩は、このような複雑な分子の理解を絶えず広げています。
類似化合物との比較
Similar Compounds
- (E)-2-METHYL-3-PHENYL-2-PROPENAL 1-[4-(4-METHOXYANILINO)-6-(4-CHLOROANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE
- (E)-2-METHYL-3-PHENYL-2-PROPENAL 1-[4-(4-METHOXYANILINO)-6-(4-METHYLTHIOANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE
Uniqueness
The uniqueness of (E)-2-METHYL-3-PHENYL-2-PROPENAL 1-[4-(4-METHOXYANILINO)-6-(4-NITROANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both electron-donating and electron-withdrawing groups in the molecule allows for a wide range of chemical transformations and interactions with biological targets.
特性
分子式 |
C26H24N8O3 |
|---|---|
分子量 |
496.5 g/mol |
IUPAC名 |
4-N-(4-methoxyphenyl)-2-N-[(Z)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]-6-N-(4-nitrophenyl)-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C26H24N8O3/c1-18(16-19-6-4-3-5-7-19)17-27-33-26-31-24(28-20-8-12-22(13-9-20)34(35)36)30-25(32-26)29-21-10-14-23(37-2)15-11-21/h3-17H,1-2H3,(H3,28,29,30,31,32,33)/b18-16+,27-17- |
InChIキー |
MHMTXUQMRRKENU-CMCJBJKRSA-N |
異性体SMILES |
C/C(=C\C1=CC=CC=C1)/C=N\NC2=NC(=NC(=N2)NC3=CC=C(C=C3)OC)NC4=CC=C(C=C4)[N+](=O)[O-] |
正規SMILES |
CC(=CC1=CC=CC=C1)C=NNC2=NC(=NC(=N2)NC3=CC=C(C=C3)OC)NC4=CC=C(C=C4)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-chloro-N'-[(1E)-1-(3,5-dimethylfuran-2-yl)ethylidene]benzohydrazide](/img/structure/B11112154.png)
![(5E)-3-{[(3-chloro-2-methylphenyl)amino]methyl}-5-(4-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11112168.png)
![N-({N'-[(3E)-2-Oxo-1-(2-phenylethyl)-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-2-phenoxyacetamide](/img/structure/B11112176.png)
phosphonium](/img/structure/B11112188.png)


![N-(4-{[(2E)-2-(4-chlorobenzylidene)hydrazinyl]carbonyl}phenyl)propanamide](/img/structure/B11112210.png)
![3-{3-[(imino{(2E)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinyl}methyl)sulfanyl]-2,5-dioxopyrrolidin-1-yl}benzoic acid](/img/structure/B11112215.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(1E)-1-(4-chlorophenyl)ethylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11112220.png)

![N'-[(E)-(5-chloro-2-hydroxy-3-nitrophenyl)methylidene]-2-[(2-methylphenyl)amino]propanehydrazide (non-preferred name)](/img/structure/B11112231.png)
![2-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-2-oxo-N-[2-(1,1,2,2-tetrafluoroethoxy)phenyl]acetamide](/img/structure/B11112234.png)
![N-{2-[(2E)-2-(5-bromo-2-hydroxybenzylidene)hydrazinyl]-2-oxoethyl}furan-2-carboxamide (non-preferred name)](/img/structure/B11112238.png)
![N-(5-Chloro-2-methoxyphenyl)-3,4-dimethoxy-N-({N'-[(E)-[4-(propan-2-YL)phenyl]methylidene]hydrazinecarbonyl}methyl)benzene-1-sulfonamide](/img/structure/B11112240.png)
